N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiazolopyrimidines, which includes compounds similar to the one , often involves multicomponent reactions . These reactions typically involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism often involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the available sources .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity of Thiazolopyrimidines
Studies have also delved into the synthesis of thiazolopyrimidines and related compounds with evaluations of their in vitro cytotoxic activities against various human cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antioxidant Properties
Further research has highlighted the synthesis of thiazolopyrimidine derivatives with potential antimicrobial and antioxidant activities. Such studies are crucial for the development of new antimicrobial agents to combat resistant microbial strains (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Environmental Friendly Synthesis Approaches
The environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives has been reported, emphasizing the role of ionic liquids in promoting efficient synthesis processes. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showcasing the integration of green chemistry principles in the synthesis of biologically active compounds (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Future Directions
Thiazolopyrimidines, including compounds similar to “N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are considered promising scaffolds for the design of new medicines, including anticancer drugs . Their synthetic potential and the ability to modify the thiazolopyrimidine moiety by introducing new binding sites make them an area of interest for future research .
Mechanism of Action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It’s known that thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may interact with multiple biochemical pathways related to these biological processes.
Result of Action
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-13-5-3-2-4-11(13)6-7-17-14(20)12-10-18-16-19(15(12)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIXZRXQYNKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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